molecular formula C22H25ClN2O3 B012020 Bifeprofen CAS No. 108210-73-7

Bifeprofen

Cat. No. B012020
M. Wt: 400.9 g/mol
InChI Key: UGBNNXAIXQVUOI-UHFFFAOYSA-N
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Description

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis (osteoarthritis, rheumatoid arthritis, or juvenile arthritis), such as inflammation, swelling, stiffness, and joint pain . It works by reducing hormones that cause inflammation and pain in the body .


Synthesis Analysis

Ibuprofen synthesis involves several approaches. One of the key features defining the ibuprofen structure is the doubly intermolecular O–H OQC hydrogen bond in cyclic dimers as known from carboxylic acids and confirmed by X-ray analysis . Another study describes the synthesis of ibuprofen drug hybrids . A continuous synthesis of ibuprofen utilizing a photo-Favorskii rearrangement as the key step has also been reported .


Molecular Structure Analysis

A suitable combination of thermodynamics, infrared spectroscopy, and quantum chemistry provides a full quantification and detailed understanding of the structure and molecular interaction in ibuprofen . Rapid chromatographic methods are also used for determining ibuprofen in drug products .


Chemical Reactions Analysis

Ibuprofen undergoes various chemical reactions. For instance, a new enabling technology for performing photochemical reactions in a continuous fashion has been presented . Another study discusses the reaction between ibuprofen and a salt former .


Physical And Chemical Properties Analysis

The common crystal form of ibuprofen was changed to optimize processing and manufacturing properties. Six modified crystal forms were prepared and assessed for dissolution, morphology, particle size, density, thermal characteristics, powder x-ray diffractometry, flow properties, and tabletability .

Scientific Research Applications

  • BiFeO3 nanocomposites have been shown to effectively remove ciprofloxacin, an antibiotic, from aqueous solutions. Under optimal conditions, these nanocomposites achieved a 100% removal efficiency. The optimal conditions include a pH of 6, an initial ciprofloxacin concentration of 1 mg/L, a BiFeO3 dosage of 2.5 g/L, a reaction temperature of 30°C, and a process time of 46 minutes (Mostafaloo et al., 2020).

  • Bifenthrin, a chemical related to bifeprofen, has been investigated for various applications. For instance, it has been found to increase plasma estrogen concentrations in fish, potentially through changes in the dopaminergic pathway and other feedback pathways. This finding suggests a potential impact of bifenthrin on aquatic wildlife and ecosystems (Crago & Schlenk, 2015).

  • Another study found that nanomolar concentrations of bifenthrin altered synchronous Ca2+ oscillation frequency and amplitude in primary mouse cortical neurons. This suggests that bifenthrin can affect neural development and function at very low concentrations (Cao et al., 2014).

  • Bifenthrin has also been identified as a good candidate for treating mosquito netting materials. It demonstrated high mortality of susceptible mosquitoes and excellent blood feeding inhibition in both susceptible and resistant strains, making it a potential tool in malaria control strategies (Hougard et al., 2002).

Safety And Hazards

Ibuprofen may raise your risk of having a heart attack or stroke. This is more likely in people who already have heart disease. People who use this medicine for a long time might also have a higher risk . It may cause bleeding in your stomach or intestines .

properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-2-oxoethyl] 2-[4-(2-chlorophenyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBNNXAIXQVUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869481
Record name Bifeprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifeprofen

CAS RN

108210-73-7
Record name Bifeprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108210737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifeprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9973I7EX5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Goldwaser, C Laurent, N Lagarde… - PLoS Computational …, 2022 - journals.plos.org
Cytochrome P450 2C9 (CYP2C9) is a major drug-metabolizing enzyme that represents 20% of the hepatic CYPs and is responsible for the metabolism of 15% of drugs. A general …
Number of citations: 9 journals.plos.org

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